molecular formula C8H9ClN2O B6148224 4-chloro-2-(oxolan-3-yl)pyrimidine CAS No. 1159814-17-1

4-chloro-2-(oxolan-3-yl)pyrimidine

Cat. No.: B6148224
CAS No.: 1159814-17-1
M. Wt: 184.62 g/mol
InChI Key: RTKXLRUEBUNMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(oxolan-3-yl)pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and an oxolan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-(oxolan-3-yl)pyrimidine typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 4-chloropyrimidine and oxolan-3-ol.

  • Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.

  • Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain a pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(oxolan-3-yl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Chemistry: In chemistry, 4-chloro-2-(oxolan-3-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, the compound is utilized to study various biochemical pathways and molecular interactions. It can act as a probe to investigate enzyme activities and receptor binding.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its derivatives may exhibit biological activity against various diseases, making it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its unique properties make it suitable for applications in electronics, polymers, and other high-tech industries.

Mechanism of Action

The mechanism by which 4-chloro-2-(oxolan-3-yl)pyrimidine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

  • 4-Chloro-2-(tetrahydrofuran-3-yl)pyrimidine: Similar structure with a tetrahydrofuran group instead of oxolan-3-yl.

  • 2-(Oxolan-3-yl)pyrimidine: Lacks the chloro substituent.

  • 4-Chloropyrimidine: Does not have the oxolan-3-yl group.

Uniqueness: 4-Chloro-2-(oxolan-3-yl)pyrimidine is unique due to its combination of the chloro group and the oxolan-3-yl group, which imparts distinct chemical and biological properties compared to similar compounds. This combination allows for a broader range of applications and interactions.

Properties

CAS No.

1159814-17-1

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

4-chloro-2-(oxolan-3-yl)pyrimidine

InChI

InChI=1S/C8H9ClN2O/c9-7-1-3-10-8(11-7)6-2-4-12-5-6/h1,3,6H,2,4-5H2

InChI Key

RTKXLRUEBUNMHB-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=NC=CC(=N2)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.